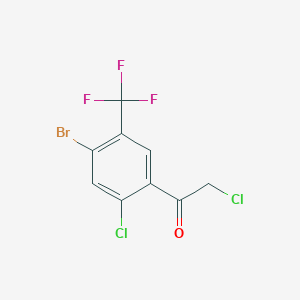![molecular formula C40H52O4 B13719493 [(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719493.png)
[(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene involves several steps:
Methyl Desoxycholate Preparation: Desoxycholic acid is dissolved in methanol, and acetyl chloride is added.
Grignard Reaction: A solution of phenylmagnesium bromide is prepared and reacted with methyl desoxycholate in dry benzene.
Acetylation and Dehydration: The crude product is acetylated and dehydrated by refluxing in glacial acetic acid and acetic anhydride.
Chemical Reactions Analysis
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetoxy groups, using nucleophiles like hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene is widely used in scientific research, particularly in the field of proteomics. It is utilized for:
Protein Interaction Studies: The compound is used to study protein-protein interactions and protein-ligand binding.
Biological Assays: It serves as a reagent in various biological assays to investigate cellular processes and pathways.
Medicinal Chemistry: Researchers use the compound to develop and test new therapeutic agents targeting specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene can be compared with other similar compounds, such as:
3,12-Dihydroxy-bis-nor-cholanyldiphenylethylene: This compound differs by having hydroxyl groups instead of acetoxy groups, leading to different chemical reactivity and applications.
3,12-Diacetoxy-cholanyldiphenylethylene: This compound lacks the “bis-nor” modification, resulting in variations in its molecular structure and properties.
The uniqueness of 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene lies in its specific acetoxy and bis-nor modifications, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C40H52O4 |
|---|---|
Molecular Weight |
596.8 g/mol |
IUPAC Name |
[(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C40H52O4/c1-26(16-18-33(29-12-8-6-9-13-29)30-14-10-7-11-15-30)35-20-21-36-34-19-17-31-24-32(43-27(2)41)22-23-39(31,4)37(34)25-38(40(35,36)5)44-28(3)42/h6-15,18,26,31-32,34-38H,16-17,19-25H2,1-5H3/t26?,31?,32-,34?,35?,36?,37?,38+,39+,40-/m1/s1 |
InChI Key |
PXGXVJQZVLXWGR-WULBJKFCSA-N |
Isomeric SMILES |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4[C@@]3([C@H](CC5C4CCC6[C@@]5(CC[C@H](C6)OC(=O)C)C)OC(=O)C)C |
Canonical SMILES |
CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
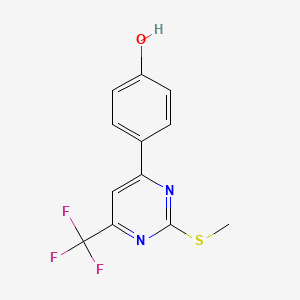
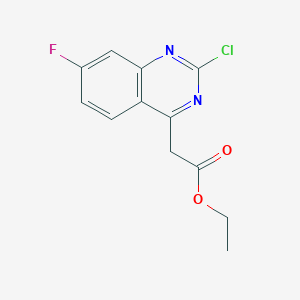
![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B13719421.png)

![Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13719428.png)

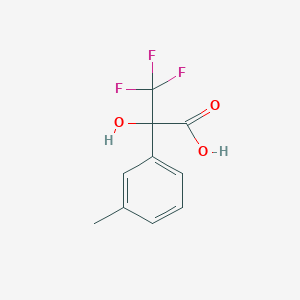
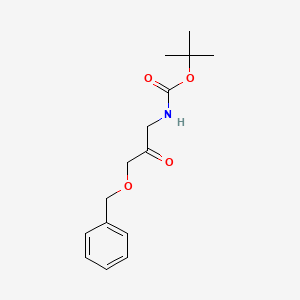
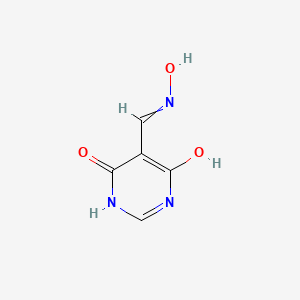
![[4-Cyano-3-(trifluoromethyl)phenyl]formamide](/img/structure/B13719464.png)
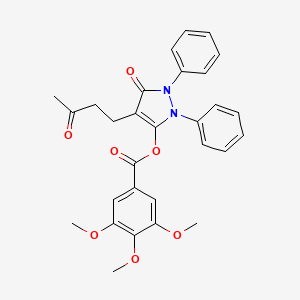
![Methyl [2-(4-nitrophenoxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13719469.png)
